![molecular formula C8H9F3N2O2 B2983433 Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate CAS No. 380872-50-4](/img/structure/B2983433.png)
Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetate with a trifluoromethyl-substituted pyrazole. One common method includes the use of trifluoromethylation reagents and catalysts to introduce the trifluoromethyl group into the pyrazole ring, followed by esterification with ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Unfortunately, the available search results do not offer an extensive focus specifically on the applications of "Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate". However, the search results do provide some relevant information regarding the chemical context, synthesis, and applications of related compounds, which can help infer potential applications of the specified compound.
Synthesis and Chemical Context
- Synthesis of Pyrazole Derivatives: One search result details a protocol for synthesizing polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, noting the challenges in cross-coupling reactions involving trifluoromethyl-substituted pyrazole precursors .
- Preparation of Intermediates: Another search result mentions the use of 1-[2-[3,5-substituted-1H-pyrazol-1-yl]acetyl]-4-piperidine-carbonitrile and -carbothiamide derivatives as intermediates in the preparation of fungicides for crop protection .
- Reaction Conditions: The preparation of 5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-acetic acid from 3-methyl-5-trifluoromethylpyrazole and ethyl bromoacetate is described, involving reaction with potassium carbonate in N-dimethylformamide, followed by hydrolysis .
Potential Applications
- Agrochemicals and Pharmaceuticals: Pyrazoles, in general, have potential applications in the agrochemical and medicinal chemistry industries, such as pesticides and anti-inflammatory medications . The presence of a trifluoromethyl group can enhance the bioactivity and metabolic stability of these compounds .
- Fluorinated Drugs and Agrochemicals: Fluorine-containing compounds are prevalent in pharmaceuticals, with a growing trend towards fluorinated drugs dominating the market. Fluorination can fine-tune physicochemical properties like lipophilicity, water solubility, and metabolic stability .
- Biological Activity: Heterocyclic systems containing pyrazole-1,2,3-triazole scaffolds exhibit anticancer, antimycobacterial, antibacterial, and nematicidal properties .
General Information on Fluorinated Compounds
- Role of Fluorine: Fluorine enhances bioactivity and metabolic stability in pharmaceuticals and can alter the physicochemical properties of active ingredients in agrochemicals .
- Metabolic Stability: Introducing fluorine can increase a compound's stability against oxidation processes, which is valuable in drug development . The strong carbon-fluorine bond can block hydroxylation of C-H bonds, increasing metabolic stability .
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. This can result in various pharmacological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetate: Shares the trifluoromethyl group but lacks the pyrazole ring.
Methyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Trifluoroacetone: Contains the trifluoromethyl group but is a ketone rather than an ester.
Uniqueness
This compound is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate, with the CAS number 380872-50-4, is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by empirical data and case studies.
- Molecular Formula : C₈H₉F₃N₂O₂
- Molecular Weight : 222.16 g/mol
- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl acetate moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound involves a two-step reaction process:
- Formation of the Pyrazole Ring : 3-(trifluoromethyl)-1H-pyrazole is reacted with potassium carbonate in acetonitrile.
- Acetylation : Ethyl bromoacetate is added to the mixture and heated to yield the final product .
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit various bacterial strains, suggesting their potential as antibacterial agents .
Antiviral Properties
This compound has been evaluated for its antiviral activity against measles virus. In vitro assays indicated that the compound effectively inhibits viral replication through the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the viral lifecycle .
Anticancer Potential
The compound has shown promising results in cancer research. Studies involving breast cancer cell lines (MDA-MB-231) revealed that it induces apoptosis and inhibits cell proliferation at micromolar concentrations. The mechanism involves microtubule destabilization, which is crucial for cancer cell division .
Table of Biological Activity Data
Activity Type | Model System | Concentration (μM) | Observed Effect |
---|---|---|---|
Antimicrobial | Various bacterial strains | 10 - 100 | Significant inhibition |
Antiviral | Measles virus | 0.5 - 5 | Inhibition of viral replication |
Anticancer | MDA-MB-231 (breast cancer) | 1 - 10 | Induction of apoptosis |
Cytotoxicity | HepG2 (liver cancer) | 10 - 20 | Reduced cell viability |
Properties
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)pyrazol-1-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-15-7(14)5-13-4-3-6(12-13)8(9,10)11/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLIOYLBFTVQPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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